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Compound of Interest

Compound Name:
4-butoxy-N-(2-methoxy-5-

nitrophenyl)benzamide

CAS No.: 313404-61-4

Cat. No.: B2415143 Get Quote

Focus Application: Antitubercular DprE1 Inhibition
(Suicide Inhibitors)
Executive Summary
Nitro-substituted benzamides represent a specialized class of pharmacophores primarily

utilized in the treatment of Mycobacterium tuberculosis (Mtb).[1] Unlike standard ligand-

receptor interactions, these compounds function as pro-drugs and suicide inhibitors. Their

efficacy hinges on the bioreduction of the nitro (

) group to a nitroso (

) intermediate by the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-
epimerase).[2][3] This intermediate forms a covalent bond with a cysteine residue within the
enzyme's active site, leading to irreversible inhibition of cell wall synthesis.[2][3]

This guide compares the SAR of simple 3,5-Dinitrobenzamides (DNBs) against the clinically

optimized Benzothiazinones (BTZs), illustrating how structural rigidity and electronic tuning

transform a modest inhibitor into a nanomolar clinical candidate.

Mechanistic Foundation: The "Warhead" Strategy
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The defining feature of this SAR is the Nitro-Quasi-Warhead. The nitro group is not merely a

binding element; it is a substrate for the target enzyme itself.[3]

The Mechanism of Suicide Inhibition
Recognition: The DprE1 enzyme (a flavoprotein) binds the nitro-benzamide.[4]

Bioreduction: The FAD cofactor reduces the nitro group (

) to a nitroso species (

).

Covalent Trapping: The electrophilic nitroso group is attacked by the nucleophilic thiol of

Cys387 (in M. tuberculosis), forming a stable semimercaptal adduct.

Lethality: DprE1 is essential for arabinan biosynthesis; its inhibition leads to cell lysis.[3]

Diagram: DprE1 Suicide Inhibition Pathway
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Caption: The stepwise activation of nitro-benzamides from inert prodrug to covalent inhibitor via

DprE1-mediated reduction.[2][3][5]

Comparative SAR Analysis
The SAR of nitro-benzamides is divided into three distinct generations:

Simple Dinitrobenzamides (DNBs): The proof-of-concept.

Benzothiazinones (BTZ043): The scaffold-constrained clinical candidate.

Macozinone (PBTZ169): The safety-optimized successor.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pdf.benchchem.com/605/Head_to_Head_Comparison_of_Novel_DprE1_Inhibitors_BTZ043_vs_PBTZ169.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124350/
https://pdf.benchchem.com/605/Head_to_Head_Comparison_of_Novel_DprE1_Inhibitors_BTZ043_vs_PBTZ169.pdf
https://www.benchchem.com/product/b2415143?utm_src=pdf-body-img
https://www.preprints.org/manuscript/202404.1152
https://pdf.benchchem.com/605/Head_to_Head_Comparison_of_Novel_DprE1_Inhibitors_BTZ043_vs_PBTZ169.pdf
https://www.researchgate.net/figure/Chemical-structures-Structure-of-BTZ043-and-five-compounds-of-the-PBTZ-family-selected_fig3_260117434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2415143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Nitro Group (The Warhead)
Requirement: An electron-deficient aromatic ring is essential to facilitate reduction.

Positioning:

In DNBs, a 3,5-dinitro substitution pattern is superior to mono-nitro variants. The second

nitro group acts as an electron-withdrawing group (EWG), making the first nitro group

more susceptible to reduction.

In BTZs, the nitro group must be at position 8.[5][6] Removal or migration of this group

abolishes activity.

Negative Control: Reduction of the nitro group to an amine (

) results in complete loss of activity (MIC > 32 µg/mL), confirming the prodrug mechanism.

The Scaffold & Side Chains
Lipophilicity (LogP):

DNBs: Activity follows a parabolic relationship with alkyl chain length (

-alkyl substituents). Chains of C8–C10 length optimize membrane permeation (MIC ~0.2–
4 µg/mL).

BTZs: The fused thiazine ring locks the benzamide into a bioactive conformation. The "tail"

(often a piperazine) is critical for pharmacokinetic solubility but not for intrinsic binding.

Electronic Tuning:

PBTZ169 incorporates a trifluoromethyl (

) group.[2] This strong EWG enhances the electrophilicity of the nitro group, increasing
potency compared to the parent BTZ043.
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Compound
Class

Representat
ive Agent

Structure
Feature

MIC (M. tb
H37Rv)

Cytotoxicity
(CC50)

Selectivity
Index (SI)

Simple DNB

N-octyl-3,5-

dinitrobenza

mide

Flexible, 2x

Nitro

0.5 - 4.0

µg/mL
> 100 µg/mL

Moderate

(~50)

1st Gen BTZ BTZ043 Rigid, 8-Nitro 1.0 ng/mL 5 µg/mL High (5,000)

2nd Gen BTZ
PBTZ169

(Macozinone)

Rigid, 8-Nitro,

2-CF3
0.3 ng/mL > 50 µg/mL

Superior

(>160,000)

Metabolite
Amino-

BTZ043

Reduced (-

NH2)

> 32,000

ng/mL
N/A Inactive

Note: MIC values for BTZs are in nanograms (ng/mL), highlighting the 1000-fold potency jump

over simple DNBs (µg/mL) due to scaffold constraints.

Experimental Protocols
To validate the SAR of a new nitro-benzamide derivative, the following protocols are standard.

Synthesis: General Amide Coupling (DNBs)
Rationale: Acid chlorides are used over carboxylic acids to ensure complete conversion of

electron-deficient dinitrobenzoic acids.

Protocol:

Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in dry THF.

Add Thionyl Chloride (

, 1.5 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.

Evaporate solvent to remove excess

.

Re-dissolve residue in DCM; add the appropriate amine (
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, 1.1 eq) and Triethylamine (

, 2.0 eq) at 0°C.

Stir at RT for 4 hours. Quench with water, extract with DCM, and recrystallize from

Ethanol.

Potency Assay: REMA (Resazurin Microtiter Assay)[3][7]
Rationale:M. tuberculosis is slow-growing.[6] Resazurin (blue) is reduced to resorufin

(pink/fluorescent) only by metabolically active bacteria, allowing for a rapid (7-day) visual

readout.

Protocol:

Culture: Grow M. tb H37Rv to mid-log phase (OD600 ~0.5).

Dilution: Dilute bacteria to

CFU/mL in 7H9 broth.

Plating: Add 100 µL bacterial suspension to 96-well plates containing serial dilutions of the

test compound (Range: 1000 ng/mL to 0.1 ng/mL).

Incubation: Incubate at 37°C for 5 days.

Development: Add 30 µL of 0.02% Resazurin solution. Incubate for 24 hours.

Readout:

Blue: No growth (Inhibition).

Pink: Growth (No Inhibition).

MIC: Lowest concentration that remains blue.[3]

Experimental Workflow Diagram

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/figure/Structures-of-BTZ043-PBTZ169-and-PyrBTZ-derivatives-and-their-respective-MICs-against_fig1_277087419
https://pdf.benchchem.com/605/Head_to_Head_Comparison_of_Novel_DprE1_Inhibitors_BTZ043_vs_PBTZ169.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2415143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SAR Design
(Nitro Position/Scaffold)

Synthesis
(Acid Chloride Coupling)

REMA Assay
(M. tb H37Rv)

No Activity
(Iterate)

Cytotoxicity
(HepG2 / Vero)

If Active

Hit Validation
(MIC < 100 ng/mL)

If SI > 10

Click to download full resolution via product page

Caption: Standard iterative workflow for validating nitro-benzamide candidates.
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BenchChem Technical Guide. "Head-to-Head Comparison of Novel DprE1 Inhibitors:

BTZ043 vs. PBTZ169."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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